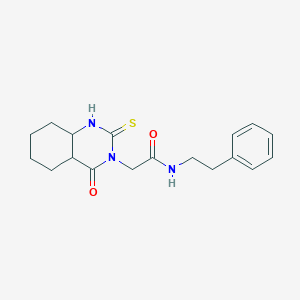

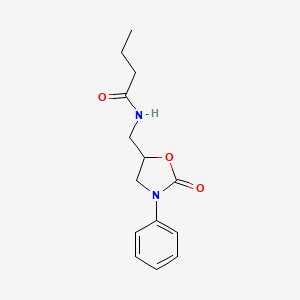

![molecular formula C19H21N3O B2935731 N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide CAS No. 694487-04-2](/img/structure/B2935731.png)

N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis

The molecular formula of “N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide” is C17H17N3O . The average mass is 279.336 Da and the monoisotopic mass is 279.137177 Da .Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with F3141-0564, have been reported to possess significant antiviral properties . These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs. The specific interactions with viral enzymes or proteins can disrupt the viral life cycle, offering a pathway to treat infections like influenza and Coxsackie virus.

Antimicrobial Activity

The benzimidazole core of F3141-0564 is known to exhibit antimicrobial activity . This includes the inhibition of bacterial growth and the potential to combat drug-resistant strains. By targeting key proteins in bacterial cell division, such as FtsZ, compounds like F3141-0564 can be effective in the development of novel antibacterial agents.

Anticancer Potential

Benzimidazole derivatives are being explored for their anticancer potential due to their ability to interact with DNA and disrupt cell division . F3141-0564 could be investigated for its efficacy in targeting cancer cells, possibly leading to the development of new chemotherapeutic agents.

Fluorescent Probes Development

The unique structure of F3141-0564 may lend itself to the development of fluorescent probes for biological imaging . These probes can be used to visualize cellular processes, track the location of molecules in real-time, and aid in the diagnosis of diseases.

Mechanism of Action

Target of action

Benzimidazoles and benzodiazoles are versatile structures that are part of many biologically active compounds. They are known to interact with a variety of targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .

Mode of action

The interaction of these compounds with their targets can lead to a variety of effects, such as inhibition or activation of the target’s function. The exact mode of action would depend on the specific structure of the compound and the target it interacts with .

Biochemical pathways

Benzimidazoles and benzodiazoles can affect multiple biochemical pathways based on their target of action. For example, some benzimidazoles are known to inhibit tubulin polymerization, affecting cell division .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can vary widely and are influenced by their chemical structure. Some benzimidazoles are well absorbed and widely distributed in the body .

Result of action

The molecular and cellular effects of these compounds can range from changes in cell division to alterations in signal transduction, depending on their specific targets and mode of action .

properties

IUPAC Name |

N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13-8-10-16(11-9-13)12-22-18-7-5-4-6-17(18)21-19(22)14(2)20-15(3)23/h4-11,14H,12H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAWXZLNRFCNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

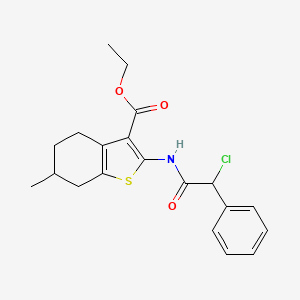

![N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2935648.png)

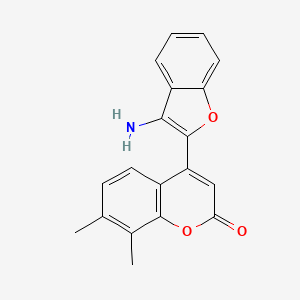

![[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2935654.png)

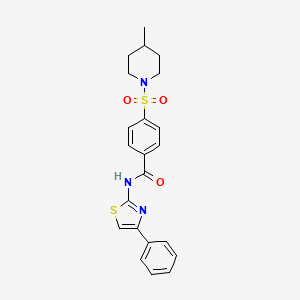

![N-(4-acetylphenyl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2935656.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2935659.png)

![2-Chloro-N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B2935661.png)

![2-Methyl-5-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2935664.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935666.png)